molecular formula C9H8N2O2 B1589493 Methyl imidazo[1,5-a]pyridine-6-carboxylate CAS No. 139183-89-4

Methyl imidazo[1,5-a]pyridine-6-carboxylate

Cat. No.: B1589493
CAS No.: 139183-89-4
M. Wt: 176.17 g/mol
InChI Key: MUBQQJSSJDOSKH-UHFFFAOYSA-N
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Description

Methyl imidazo[1,5-a]pyridine-6-carboxylate is a heterocyclic compound with the molecular formula C9H8N2O2. It is part of the imidazo[1,5-a]pyridine family, which is known for its significant role in various pharmaceutical and agrochemical applications . This compound is characterized by its fused bicyclic structure, which includes an imidazole ring fused to a pyridine ring, and a carboxylate ester group at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl imidazo[1,5-a]pyridine-6-carboxylate typically involves cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions . One common method is the cyclocondensation of 2-aminopyridine with α,β-unsaturated carbonyl compounds under acidic conditions. Another approach involves the oxidative cyclization of N-alkylated 2-aminopyridines with aldehydes in the presence of oxidizing agents .

Industrial Production Methods: Industrial production methods for this compound often utilize multi-step synthesis processes that ensure high yield and purity. These methods may involve the use of catalysts and controlled reaction environments to optimize the production efficiency .

Chemical Reactions Analysis

Types of Reactions: Methyl imidazo[1,5-a]pyridine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted imidazo[1,5-a]pyridines, which can have different functional groups depending on the reagents used .

Scientific Research Applications

Methyl imidazo[1,5-a]pyridine-6-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.

    Industry: It is utilized in the production of agrochemicals and materials science applications.

Mechanism of Action

The mechanism of action of methyl imidazo[1,5-a]pyridine-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Properties

IUPAC Name

methyl imidazo[1,5-a]pyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-13-9(12)7-2-3-8-4-10-6-11(8)5-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUBQQJSSJDOSKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN2C=NC=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50440997
Record name Methyl imidazo[1,5-a]pyridine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50440997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139183-89-4
Record name Methyl imidazo[1,5-a]pyridine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50440997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl imidazo[1,5-a]pyridine-6-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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